molecular formula C8H7NO2 B15304269 1H-pyrano[4,3-c]pyridin-4-one

1H-pyrano[4,3-c]pyridin-4-one

Cat. No.: B15304269
M. Wt: 149.15 g/mol
InChI Key: CXNHBUYPCMUTSF-UHFFFAOYSA-N
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Description

1H-pyrano[4,3-c]pyridin-4-one is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

The synthesis of 1H-pyrano[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxy-2-pyridone with acrolein in the presence of a base, followed by cyclization to form the desired pyrano[4,3-c]pyridin-4-one structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-pyrano[4,3-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often using reagents like alkyl halides or acyl chlorides.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new fused ring systems.

Mechanism of Action

The mechanism of action of 1H-pyrano[4,3-c]pyridin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity . The pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

1H-pyrano[4,3-c]pyridin-4-one can be compared with other similar heterocyclic compounds, such as:

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrano[4,3-c]pyridin-4-one

InChI

InChI=1S/C8H7NO2/c10-8-5-11-4-6-1-2-9-3-7(6)8/h1-3H,4-5H2

InChI Key

CXNHBUYPCMUTSF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NC=C2)C(=O)CO1

Origin of Product

United States

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